Cas no 336105-51-2 ((2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride)
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride
- (2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine:hydrochloride
- MXGSFTNYUNYRLZ-WCCKRBBISA-N
- (S)-2,2-Dimethyl-1-trifluoromethyl-propylaminehydrochloride
- (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine hydrochloride
- AT14754
- 889-948-1
- SCHEMBL20531826
- CS-0217552
- 336105-51-2
- (S)-1,1,1-TRIFLUORO-3,3-DIMETHYLBUTAN-2-AMINE HCL
- EN300-7718373
- (2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride
- 2-Butanamine, 1,1,1-trifluoro-3,3-dimethyl-, hydrochloride (1:1), (2S)-
-
- MDL: MFCD22380044
- Inchi: 1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H/t4-;/m0./s1
- InChI Key: MXGSFTNYUNYRLZ-WCCKRBBISA-N
- SMILES: C(F)(F)(F)[C@@H](N)C(C)(C)C.[H]Cl
Computed Properties
- Exact Mass: 191.0688616Da
- Monoisotopic Mass: 191.0688616Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093849-250mg |
S)-2,2-Dimethyl-1-trifluoromethyl-propylaminehydrochloride |
336105-51-2 | 250mg |
£104.00 | 2022-02-28 | ||
| Fluorochem | 093849-1g |
S)-2,2-Dimethyl-1-trifluoromethyl-propylaminehydrochloride |
336105-51-2 | 1g |
£207.00 | 2022-02-28 | ||
| Fluorochem | 093849-5g |
S)-2,2-Dimethyl-1-trifluoromethyl-propylaminehydrochloride |
336105-51-2 | 5g |
£619.00 | 2022-02-28 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288222-50mg |
(2s)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride |
336105-51-2 | 95+% | 50mg |
¥1096.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288222-100mg |
(2s)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride |
336105-51-2 | 95+% | 100mg |
¥1796.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288222-250mg |
(2s)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride |
336105-51-2 | 95+% | 250mg |
¥2741.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288222-500mg |
(2s)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride |
336105-51-2 | 95+% | 500mg |
¥3715.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288222-1g |
(2s)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride |
336105-51-2 | 95+% | 1g |
¥5940.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288222-2.5g |
(2s)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride |
336105-51-2 | 95+% | 2.5g |
¥10389.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288222-5g |
(2s)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride |
336105-51-2 | 95+% | 5g |
¥14256.00 | 2024-05-18 |
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on (2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride
Compound CAS No 336105-51-2: (2S)-1,1,1-Trifluoro-3,3-Dimethylbutan-2-Amine Hydrochloride
The compound CAS No 336105-51-2, also known as (2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride, is a highly specialized chemical entity with significant applications in the fields of pharmaceuticals and advanced materials science. This compound has garnered attention due to its unique stereochemistry and functional groups, which make it a promising candidate for various research and industrial applications.
Structural Insights and Synthesis
The molecule features a chiral center at the second carbon atom of the butane chain, with the (S) configuration. The presence of three fluorine atoms on the first carbon introduces significant electronic effects, while the two methyl groups on the third carbon enhance steric bulk. This combination of fluorine substitution and methyl branching contributes to the compound's unique physical and chemical properties.
The synthesis of (2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding amine intermediate. Recent advancements in asymmetric catalysis have enabled the efficient enantioselective synthesis of this compound, ensuring high optical purity for applications in drug discovery and development.
Physical and Chemical Properties
CAS No 336105-51-2 exhibits a melting point of approximately 240°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, while it shows limited solubility in water due to its hydrophobic nature. The compound's pKa value is around 9.8, indicating its weakly basic nature.
The stability of (2S)-trifluorodimethylbutanamine hydrochloride under various conditions has been extensively studied. Recent research has demonstrated that the compound remains stable under neutral and mildly acidic conditions but undergoes hydrolysis in strong alkaline environments to yield the corresponding amine oxide derivative.
Applications in Pharmaceutical Research
One of the most promising applications of CAS No 336105-51-2 lies in its potential as a chiral building block in drug discovery programs. Its trifluoromethyl group imparts strong electron-withdrawing effects, making it an attractive candidate for modulating pharmacokinetic properties such as absorption and metabolism.
Recent studies have explored the use of this compound as a ligand in metal-catalyzed asymmetric reactions. For instance, researchers have reported its effectiveness as a chiral ligand in palladium-catalyzed cross-coupling reactions, where it facilitates enantioselective formation of biologically active compounds.
Additionally, (2S)-trifluorodimethylbutanamine hydrochloride has been investigated for its potential as a component in peptide-based drug delivery systems. Its ability to form stable amide bonds with carboxylic acids makes it a versatile linker in peptide synthesis.
Environmental Impact and Safety Considerations
Evaluating the environmental impact of CAS No 336105-51-2, recent toxicity studies indicate that it exhibits low acute toxicity to aquatic organisms when exposed at concentrations below 1 mg/L. However, further research is required to assess its long-term effects on ecosystems.
In terms of safety handling, standard laboratory precautions should be followed when working with this compound due to its potential irritant properties. Proper ventilation and personal protective equipment are recommended during synthesis and handling procedures.
Future Directions and Research Opportunities
The future outlook for (2S)-trifluorodimethylbutanamine hydrochloride is bright, with ongoing research exploring its applications in areas such as green chemistry and sustainable materials production. For example, researchers are investigating its potential as a catalyst for selective transformations under mild reaction conditions.
In conclusion, CAS No 336105-51-2, or (2S)-trifluorodimethylbutanamine hydrochloride, represents a valuable addition to the arsenal of chiral building blocks available to chemists today. With its unique combination of functional groups and stereochemical properties, this compound holds immense potential for driving innovation across multiple disciplines.
336105-51-2 ((2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)